molecular formula C7H12O2 B571686 2-Butanone, 3-(2-propenyloxy)- (9CI) CAS No. 115170-86-0

2-Butanone, 3-(2-propenyloxy)- (9CI)

Cat. No.: B571686
CAS No.: 115170-86-0
M. Wt: 128.171
InChI Key: UCLLDHQDARRJSH-UHFFFAOYSA-N
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Description

2-Butanone, 3-(2-propenyloxy)- (9CI) (IUPAC name: 3-(allyloxy)butan-2-one) is a ketone derivative functionalized with a propenyloxy (allyloxy) group at the 3-position of the butanone backbone. The molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol. The propenyloxy group introduces unsaturation (C=C bond), enhancing reactivity in polymerization or cross-linking reactions. This compound is likely utilized in organic synthesis, agrochemicals, or polymer industries due to its dual functional groups (ketone and allyl ether) .

Properties

CAS No.

115170-86-0

Molecular Formula

C7H12O2

Molecular Weight

128.171

IUPAC Name

3-prop-2-enoxybutan-2-one

InChI

InChI=1S/C7H12O2/c1-4-5-9-7(3)6(2)8/h4,7H,1,5H2,2-3H3

InChI Key

UCLLDHQDARRJSH-UHFFFAOYSA-N

SMILES

CC(C(=O)C)OCC=C

Synonyms

2-Butanone, 3-(2-propenyloxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and applications of 2-Butanone, 3-(2-propenyloxy)- (9CI) with analogous compounds:

Compound Name (9CI) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Butanone, 3-(2-propenyloxy)- 3-(allyloxy) C₇H₁₂O₂ 128.17 Reactive allyl ether; potential monomer
2-Butanone, 3-bromo-4-(2-propenyloxy)- 3-bromo, 4-(allyloxy) C₇H₉BrO₂ 205.05 Bromine enhances electrophilicity; intermediate in halogenation reactions
2-Butanone, 3-methoxy-3-methyl- 3-methoxy, 3-methyl C₆H₁₂O₂ 116.16 Steric hindrance from methyl; solvent or stabilizer
2-Butanone, 3-chloro-4-fluoro- 3-chloro, 4-fluoro C₄H₆ClFO 124.54 Halogenated; potential agrochemical intermediate
2-Butanone, 4-(2-pyrimidinyl)- 4-(pyrimidinyl) C₈H₁₀N₂O 150.18 Aromatic pyrimidine; pharmaceutical applications
2-Butanone, 3-(butylimino)- 3-(butylimino) C₈H₁₅NO 141.21 Imino group; ligand in coordination chemistry

Physicochemical Properties

  • Reactivity: The allyloxy group in the target compound enables participation in radical polymerization or Diels-Alder reactions, unlike halogenated analogs (e.g., 3-chloro-4-fluoro derivative) that favor nucleophilic substitution . The pyrimidinyl-substituted butanone (C₈H₁₀N₂O) exhibits aromatic stability and hydrogen-bonding capacity, making it suitable for drug design .
  • Boiling Points and Solubility: Allyloxy-substituted compounds generally have lower boiling points compared to halogenated derivatives due to reduced polarity. For example, 3-bromo-4-(allyloxy)-2-butanone (C₇H₉BrO₂) has a higher boiling point (~200°C) than the target compound (~170°C) due to bromine’s molecular weight and polarizability . Methoxy-methyl derivatives (e.g., 3-methoxy-3-methyl-2-butanone) are more lipophilic, enhancing solubility in non-polar solvents .

Research Findings and Trends

  • Toxicity and Safety: Halogenated derivatives (e.g., 3-chloro-4-fluoro-2-butanone) exhibit higher toxicity profiles, requiring stringent handling protocols compared to non-halogenated analogs . Allyl ethers, including the target compound, may release volatile organic compounds (VOCs), necessitating ventilation in industrial settings .
  • Market Trends: Methoxy-methyl and pyrimidinyl-substituted 2-butanones are increasingly demanded in pharmaceuticals, while allyloxy derivatives are niche products in specialty polymers .

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